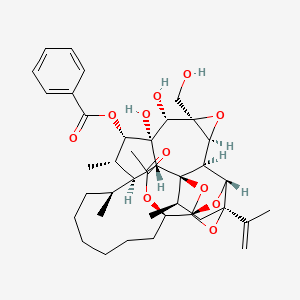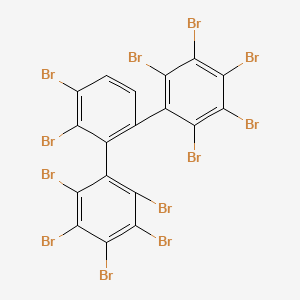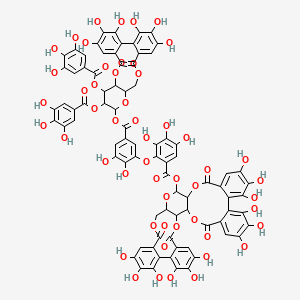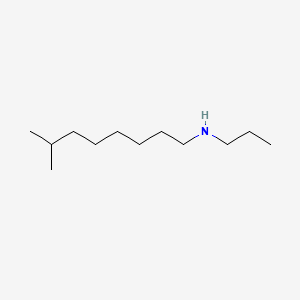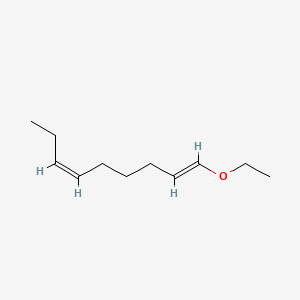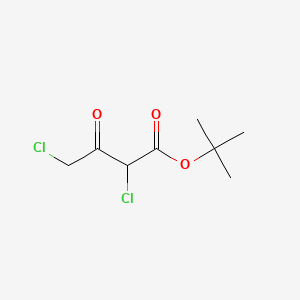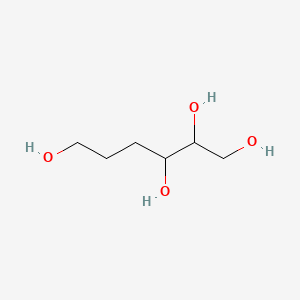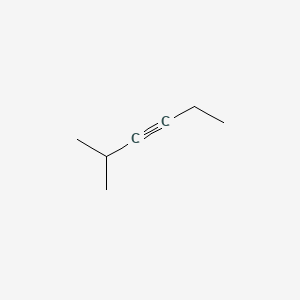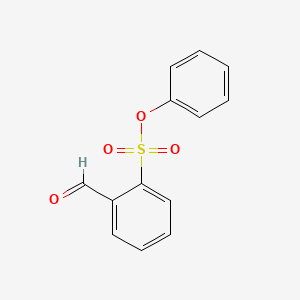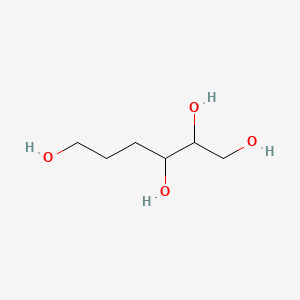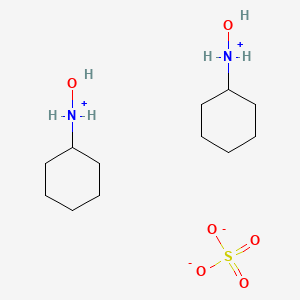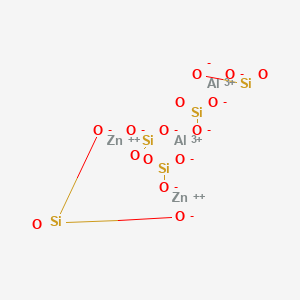
Silicic acid, aluminum zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid, aluminum zinc salt is a compound that combines silicic acid with aluminum and zinc ions. Silicic acid itself is a weak acid containing silicon, oxygen, and hydrogen, and it is often found in aqueous solutions. The combination with aluminum and zinc creates a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum zinc salt can be synthesized through the reaction of silicic acid with aluminum and zinc salts. One common method involves the use of water glass (sodium metasilicate) as a source of silicic acid. The silicic acid is extracted using tetrahydrofuran (THF) and then reacted with aluminum and zinc salts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the condensation of silicic acid in the presence of aluminum and zinc ions. This process can be carried out using various solvents and catalysts to achieve the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Silicic acid, aluminum zinc salt undergoes various chemical reactions, including:
Condensation Reactions: Silicic acid can condense to form polysilicates, which can further react with aluminum and zinc ions to form the desired compound.
Neutralization Reactions: The compound can react with acids and bases, leading to the formation of different salts and water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Solvents: Tetrahydrofuran (THF), water
Major Products Formed
The major products formed from the reactions of this compound include various silicates, aluminates, and zincates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Silicic acid, aluminum zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biomineralization and its potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including ceramics and composites.
Mécanisme D'action
The mechanism of action of silicic acid, aluminum zinc salt involves the interaction of silicic acid with aluminum and zinc ions to form a stable compound. The molecular targets and pathways involved include the formation of silicate, aluminate, and zincate structures through condensation and neutralization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orthosilicic Acid: A simpler form of silicic acid with the formula H₄SiO₄.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃.
Disilicic Acid: A more complex form of silicic acid with the formula H₂Si₂O₅.
Uniqueness
Silicic acid, aluminum zinc salt is unique due to its combination of silicic acid with both aluminum and zinc ions. This combination imparts distinct properties and applications that are not found in other similar compounds. The presence of aluminum and zinc ions enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
52488-90-1 |
|---|---|
Formule moléculaire |
Al2O15Si5Zn2 |
Poids moléculaire |
565.1 g/mol |
Nom IUPAC |
dialuminum;dizinc;dioxido(oxo)silane |
InChI |
InChI=1S/2Al.5O3Si.2Zn/c;;5*1-4(2)3;;/q2*+3;5*-2;2*+2 |
Clé InChI |
JLZWWDXHIRNEIM-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


